molecular formula C14H22NO4P B12727458 Phosphinic acid, dibutyl-, o-nitrophenyl ester CAS No. 96652-46-9

Phosphinic acid, dibutyl-, o-nitrophenyl ester

Cat. No.: B12727458
CAS No.: 96652-46-9
M. Wt: 299.30 g/mol
InChI Key: RHAYETSJRBXVME-UHFFFAOYSA-N
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Description

Dibutylphosphinic acid o-nitrophenyl ester is an organophosphorus compound that features both ester and phosphinic acid functionalities. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the o-nitrophenyl group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutylphosphinic acid o-nitrophenyl ester typically involves the esterification of dibutylphosphinic acid with o-nitrophenol. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or base catalysts like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of dibutylphosphinic acid o-nitrophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dibutylphosphinic acid o-nitrophenyl ester involves the formation of an acyl-enzyme intermediate during enzymatic reactions. The o-nitrophenyl group acts as a leaving group, facilitating the transfer of the acyl group to the enzyme’s active site . This process is crucial in the study of enzyme kinetics and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Dibutylphosphinic acid m-nitrophenyl ester
  • Dibutylphosphinic acid p-nitrophenyl ester
  • Dibutylphosphinic acid 2,4-dinitrophenyl ester

Uniqueness

Dibutylphosphinic acid o-nitrophenyl ester is unique due to the position of the nitro group on the phenyl ring, which significantly influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct applications and reaction pathways compared to its m- and p-nitrophenyl counterparts .

Properties

CAS No.

96652-46-9

Molecular Formula

C14H22NO4P

Molecular Weight

299.30 g/mol

IUPAC Name

1-dibutylphosphoryloxy-2-nitrobenzene

InChI

InChI=1S/C14H22NO4P/c1-3-5-11-20(18,12-6-4-2)19-14-10-8-7-9-13(14)15(16)17/h7-10H,3-6,11-12H2,1-2H3

InChI Key

RHAYETSJRBXVME-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CCCC)OC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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